4,5-Dichloro-2-fluorophenylboronic acid
Description
Properties
IUPAC Name |
(4,5-dichloro-2-fluorophenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BCl2FO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,11-12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNDZDUUSAULAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)Cl)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BCl2FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-fluorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4,5-dichloro-2-fluorobenzene using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base like potassium acetate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-fluorophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide or sodium perborate.
Reduction: Although less common, the compound can undergo reduction reactions under specific conditions to yield the corresponding boronic ester.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, DMF).
Oxidation: Hydrogen peroxide, sodium perborate, and other oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) under controlled conditions.
Major Products
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Phenols.
Reduction: Boronic esters.
Scientific Research Applications
4,5-Dichloro-2-fluorophenylboronic acid has several applications in scientific research:
Medicine: Investigated for its role in the development of new drugs, especially those targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-boron bonds.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-fluorophenylboronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium(II) complex, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the electron-withdrawing effects of the chlorine and fluorine substituents, which enhance the reactivity of the boronic acid group.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4,5-dichloro-2-fluorophenylboronic acid with analogous phenylboronic acids based on substituent patterns, electronic effects, and reactivity (Table 1). Key compounds for comparison are derived from , which provides similarity scores and substituent data.
Table 1: Structural and Electronic Comparison of Selected Phenylboronic Acids
| Compound Name | CAS No. | Substituents | Similarity Score | Key Features |
|---|---|---|---|---|
| This compound | - | Cl (4,5), F (2) | - | High electronegativity, steric hindrance |
| 4-Chloro-2-methylphenylboronic acid | 209919-30-2 | Cl (4), CH₃ (2) | 0.89 | Methyl group reduces steric bulk |
| (3-Chloro-5-methylphenyl)boronic acid | 913836-14-3 | Cl (3), CH₃ (5) | 0.86 | Meta-substitution pattern |
| (3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid | 1025736-43-9 | Cl (3',4'), biphenyl backbone | 0.91 | Extended conjugation, biphenyl |
| (4'-Chloro-[1,1'-biphenyl]-4-yl)boronic acid | 364044-44-0 | Cl (4'), biphenyl backbone | 0.91 | Para-substitution on biphenyl |
Key Observations:
Chlorine atoms at positions 4 and 5 introduce steric hindrance, which may reduce reaction rates in cross-coupling reactions compared to less hindered compounds like (4'-chloro-biphenyl)boronic acid .
Similarity Scores :
- Compounds with biphenyl backbones (e.g., 1025736-43-9 and 364044-44-0) exhibit the highest similarity scores (0.91), suggesting comparable reactivity in coupling reactions due to extended π-conjugation .
Comparative Reactivity :
- Fluorine’s strong electronegativity may stabilize the boronic acid via resonance, a feature absent in methyl-substituted analogs. This could improve stability in aqueous conditions, as seen in fluorinated arylboronic acids like 4-fluorophenylboronic acid .
Biological Activity
4,5-Dichloro-2-fluorophenylboronic acid is a boronic acid derivative with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound exhibits a range of effects on cellular processes, enzyme activity, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a phenyl ring substituted with two chlorine atoms and one fluorine atom, along with a boronic acid functional group. This unique structure allows it to interact effectively with various biomolecules through reversible covalent bonding.
The primary mechanism of action for this compound involves its ability to form stable complexes with biomolecules. It can inhibit serine proteases by covalently bonding to the active site serine residue, thus blocking enzyme activity. Additionally, it influences cellular signaling pathways by modulating kinase activity, which plays a crucial role in regulating various cellular functions .
1. Enzyme Inhibition
- Serine Proteases : The compound effectively inhibits serine proteases, which are vital for numerous physiological processes.
- Kinase Modulation : It has been shown to modulate the activity of kinases, impacting cell signaling pathways.
2. Cellular Effects
- Gene Expression : Alters gene expression profiles in various cell types.
- Metabolic Pathways : Interacts with metabolic enzymes, influencing pathways such as glycolysis and the tricarboxylic acid cycle .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Enzyme Inhibition | Inhibits serine proteases | , |
| Kinase Modulation | Affects signaling pathways | , |
| Gene Expression | Modulates transcriptional activity | , |
| Metabolic Interaction | Influences metabolic pathways | , |
Case Study: Inhibition of Cancer Cell Proliferation
In a study investigating the antiproliferative effects of this compound on cancer cell lines, it was found that the compound significantly reduced cell viability in vitro. The IC50 values indicated potent activity against breast cancer cell lines, suggesting its potential as an anticancer agent. The mechanism was attributed to its ability to disrupt key signaling pathways involved in cell growth and survival .
Dosage and Toxicity
Research indicates that the biological effects of this compound vary with dosage. At lower concentrations, it modulates enzyme activities without significant toxicity. However, higher doses may lead to adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4,5-dichloro-2-fluorophenylboronic acid, and how do substituent positions affect reaction efficiency?
- Methodology : The compound can be synthesized via halogenation of fluorophenylboronic acid precursors. For example, chlorination of 2-fluorophenylboronic acid using Cl₂ or SOCl₂ under controlled conditions (e.g., 0–5°C) introduces Cl substituents at the 4- and 5-positions. The reactivity of the fluorine atom at position 2 must be considered, as it may influence regioselectivity during halogenation . Purity (>97%) can be achieved via recrystallization in ethanol/water mixtures, as described for structurally similar 2-chloro-4-fluorophenylboronic acid .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store at 0–6°C in airtight, light-resistant containers to prevent boronic acid decomposition. Safety protocols for chlorinated/fluorinated compounds (e.g., PPE, fume hood use) align with OSHA guidelines for phenylboronic acids, including immediate decontamination of spills with ethanol/water mixtures to avoid boronate ester formation .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- NMR : Compare ¹H/¹³C/¹⁹F NMR spectra with computational predictions (e.g., DFT/B3LYP methods) to verify substituent positions .
- HPLC : Use reverse-phase C18 columns with UV detection (254 nm) to assess purity, referencing retention times of analogous compounds like 4-chloro-3-nitrophenylboronic acid .
Advanced Research Questions
Q. How do electronic effects of Cl and F substituents influence the reactivity of this boronic acid in Suzuki-Miyaura cross-couplings?
- Methodology : The electron-withdrawing Cl and F groups reduce electron density at the boron center, potentially slowing transmetalation. Optimize reaction conditions (e.g., Pd(OAc)₂, SPhos ligand, K₂CO₃ in THF/H₂O) by adjusting temperature (80–100°C) and base strength. Compare yields with less-halogenated analogs (e.g., 2-fluoro-6-methoxyphenylboronic acid) to quantify electronic effects .
Q. What strategies mitigate competing protodeboronation during coupling reactions with sterically hindered aryl halides?
- Methodology : Use bulky ligands (e.g., XPhos) to stabilize the Pd intermediate and reduce β-hydride elimination. Additives like NaHCO₃ or DABCO can buffer acidic byproducts. Monitor reaction progress via TLC or GC-MS, as protodeboronation is prevalent in ortho-substituted arylboronic acids .
Q. How can computational chemistry predict the vibrational and electronic properties of this compound for material science applications?
- Methodology : Perform DFT/B3LYP calculations with a 6-311++G(d,p) basis set to simulate IR/Raman spectra and frontier molecular orbitals. Validate against experimental data for similar compounds (e.g., 3-formylphenylboronic acid) to correlate substituent effects with charge distribution .
Q. What are the challenges in characterizing hydrolytic stability under physiological conditions for drug discovery studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
